Disulfate ion

O7S2-2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

O7S2-2

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

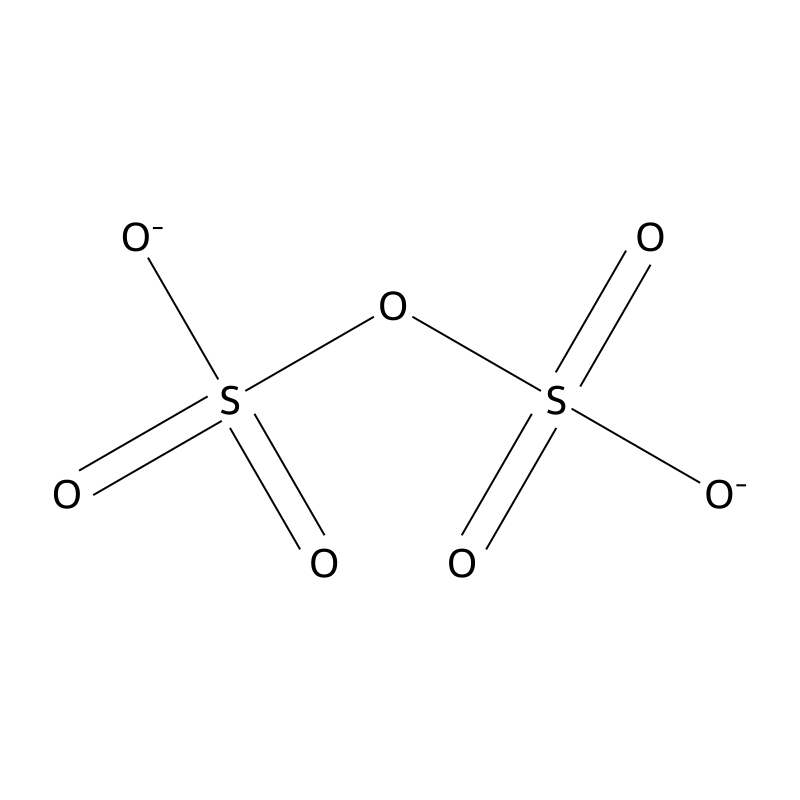

The disulfate ion, also known as pyrosulfate, is an anion with the molecular formula . It is characterized by its unique structure, which can be visualized as two corner-sharing sulfate tetrahedra (SO₄) linked by a bridging oxygen atom. In this configuration, the sulfur atoms are in the +6 oxidation state, contributing to the ion's stability and reactivity. Disulfate is the conjugate base of hydrogen disulfate (HSO₇⁻) and is derived from disulfuric acid (H₂S₂O₇) .

In addition, disulfate ions can undergo hydrolysis in aqueous solutions, leading to the formation of hydrogen disulfate ions:

These reactions highlight the ion's role in both acid-base chemistry and redox processes .

Disulfate ions can be synthesized through several methods:

- Oxidation of Sulfite: The oxidation of bisulfite or sulfite ions using strong oxidizing agents like hydrogen peroxide or oxygen can yield disulfate.

- Direct Reaction of Sulfur Trioxide: Disulfate can also be formed by reacting sulfur trioxide with water or alcohols, leading to the formation of sulfate esters that can rearrange to yield disulfate .

- Electrochemical Methods: Advanced electrochemical techniques can also be employed to generate disulfate from sulfuric acid solutions under specific conditions.

Disulfate ions have several applications across various fields:

- Industrial Chemistry: They are utilized in the production of sulfate esters, which serve as surfactants and emulsifiers in detergents and personal care products.

- Analytical Chemistry: Disulfate is used as a reagent in various analytical techniques for detecting and quantifying sulfates.

- Environmental Chemistry: Understanding the role of disulfate in atmospheric chemistry is crucial for studying acid rain formation and sulfur cycling .

Research has shown that disulfate ions interact with various metal ions and simple anions, influencing their hydrolysis behavior. For instance, studies indicate that the presence of certain cations can stabilize or destabilize disulfate in solution, affecting its reactivity and solubility . Moreover, electron transfer reactions involving disulfide-linked compounds demonstrate how disulfate can facilitate cleavage and rearrangement processes in biochemical contexts .

Disulfate shares similarities with other sulfate-related compounds but exhibits distinct characteristics that set it apart. Below is a comparison with similar compounds:

| Compound | Formula | Oxidation State of Sulfur | Unique Features |

|---|---|---|---|

| Disulfate Ion | +6 | Formed from two sulfate units; acts as an oxidizing agent. | |

| Sulfate Ion | +6 | Commonly found in nature; less reactive than disulfate. | |

| Hydrogen Disulfate | +6 | Conjugate base of sulfuric acid; plays a role in acid-base reactions. | |

| Bisulfite Ion | +4 | Acts as a reducing agent; involved in various redox reactions. |

Disulfate's unique structure allows it to act effectively as an oxidizing agent while participating in complex chemical transformations that are not typical for simpler sulfate derivatives .

Thermal decomposition of bisulfate salts represents the most fundamental and widely employed synthetic pathway for disulfate formation [11] [16]. The process involves controlled heating of bisulfate compounds to eliminate water molecules and create the characteristic disulfate bridge structure.

Sodium Bisulfate Decomposition

Sodium bisulfate undergoes thermal decomposition at approximately 280°C according to the reaction: 2 NaHSO₄ → Na₂S₂O₇ + H₂O [17]. This transformation occurs through a dehydration mechanism where adjacent bisulfate units condense to form the pyrosulfate linkage [12]. Research indicates that complete conversion requires heating for four to five hours at temperatures between 300-400°C [12].

The decomposition process follows distinct stages characterized by thermogravimetric analysis [15]. Initial dehydration of hydrated sodium bisulfate occurs at 58°C, followed by the primary decomposition reaction at 280°C [17]. At temperatures exceeding 460°C, sodium pyrosulfate further decomposes to form sodium sulfate and sulfur trioxide: Na₂S₂O₇ → Na₂SO₄ + SO₃ [36].

Potassium Bisulfate Decomposition

Potassium bisulfate exhibits similar thermal decomposition behavior, forming potassium pyrosulfate through the reaction: 2 KHSO₄ → K₂S₂O₇ + H₂O [11] [16]. The decomposition initiates at temperatures between 250-300°C and proceeds through a well-defined temperature profile [16].

Comprehensive thermogravimetric studies reveal that potassium pyrosulfate remains stable until approximately 600°C, where it subsequently decomposes to potassium sulfate and sulfur trioxide [11] [19]. The thermal stability range extends from the initial formation temperature to the onset of secondary decomposition, providing a substantial operating window for synthetic applications [13].

Decomposition Kinetics and Mechanisms

The thermal decomposition kinetics of bisulfate salts follow first-order reaction mechanisms with activation energies varying according to the specific alkali metal cation [13]. Detailed kinetic analysis demonstrates that heating rates significantly influence the decomposition temperature ranges and conversion efficiency [13].

| Bisulfate Salt | Initial Decomposition Temperature (°C) | Pyrosulfate Stability Range (°C) | Secondary Decomposition Temperature (°C) |

|---|---|---|---|

| Sodium Bisulfate | 280 | 280-460 | 460 |

| Potassium Bisulfate | 250-300 | 300-600 | 600 |

Research findings indicate that the decomposition mechanism involves nucleation and growth processes occurring at particle interfaces [13]. The reaction proceeds through solid-state diffusion mechanisms where water molecules must migrate through the crystalline matrix to complete the dehydration process [30].

Sulfur Trioxide Incorporation Strategies

Sulfur trioxide incorporation represents an alternative synthetic approach for disulfate formation that operates through direct addition reactions with existing sulfate systems [18] [22]. This methodology provides enhanced control over reaction stoichiometry and product purity compared to thermal decomposition methods.

Direct Sulfur Trioxide Addition

The incorporation of sulfur trioxide into sulfuric acid systems generates disulfuric acid intermediates that subsequently form disulfate salts upon neutralization [28]. The fundamental reaction involves: H₂SO₄ + SO₃ → H₂S₂O₇ [28]. This process occurs at relatively low temperatures and provides quantitative conversion under appropriate conditions [22].

Industrial applications utilize this pathway in the contact process for sulfuric acid production, where controlled sulfur trioxide addition creates oleum solutions containing varying concentrations of disulfuric acid [29]. The reaction exhibits strong exothermic characteristics requiring careful temperature management to prevent decomposition [27].

Catalytic Sulfur Trioxide Generation

Research demonstrates that sulfur trioxide can be generated in situ through catalytic decomposition of pyrosulfate precursors in the presence of sulfuric acid [18] [27]. This approach eliminates the handling challenges associated with pure sulfur trioxide while maintaining synthetic efficiency.

The catalytic process requires concentrated sulfuric acid as both reactant and catalyst, with the reaction proceeding according to: Na₂S₂O₇ + H₂SO₄ → Na₂SO₄ + SO₃ + H₂SO₄ [18]. The sulfuric acid catalyst remains unchanged throughout the reaction cycle, enabling continuous operation [18].

Sulfur Trioxide Complex Formation

Alternative strategies employ sulfur trioxide complexes with organic bases to provide more manageable reagents for disulfate synthesis [23]. Trimethylamine-sulfur trioxide, pyridine-sulfur trioxide, and dimethylformamide-sulfur trioxide complexes serve as effective sulfating agents for various substrates [23].

These complexes offer enhanced safety profiles compared to free sulfur trioxide while maintaining high reactivity toward nucleophilic substrates [23]. The complexation stabilizes the sulfur trioxide against polymerization and reduces its vapor pressure, facilitating laboratory-scale applications [23].

Oleum-Mediated Synthesis Protocols

Oleum, or fuming sulfuric acid, serves as a versatile medium for disulfate synthesis through its intrinsic content of dissolved sulfur trioxide [29]. The variable composition of oleum solutions enables precise control over disulfate formation reactions.

Oleum Composition and Reactivity

Oleum solutions contain dissolved sulfur trioxide in sulfuric acid, with compositions typically expressed as percentage sulfur trioxide by weight [29]. The relationship between sulfur trioxide content and acid strength follows: %acid = 100 + (18/80) × %oleum [29]. This formulation provides acid strengths exceeding 100% sulfuric acid equivalent.

The presence of disulfuric acid as a major constituent in oleum creates favorable conditions for disulfate salt formation [28]. When oleum contacts basic materials, the disulfuric acid component preferentially forms disulfate salts rather than simple sulfates [29].

Pyrosulfate Formation in Oleum Media

Controlled addition of metal compounds to oleum solutions generates pyrosulfate salts through acid-base neutralization reactions [25]. The high sulfur trioxide activity in oleum drives the formation of disulfate linkages over simple sulfate structures [29].

Research indicates that oleum-mediated synthesis provides superior selectivity for pyrosulfate formation compared to conventional sulfuric acid neutralization [25]. The enhanced sulfur trioxide availability promotes condensation reactions between sulfate units, resulting in higher pyrosulfate yields [29].

Industrial Oleum Production Methods

Industrial oleum production employs the contact process where sulfur dioxide oxidation generates sulfur trioxide that dissolves in circulating sulfuric acid [29]. The process maintains precise sulfur trioxide concentrations through controlled absorption and acid regeneration cycles [29].

Laboratory-scale oleum synthesis utilizes thermal decomposition of sodium pyrosulfate in the presence of sulfuric acid [25]. This approach generates sulfur trioxide vapor that dissolves in the acid medium to produce oleum of defined composition [27].

Solid-State Reaction Mechanisms for Pyrosulfate Formation

Solid-state synthesis pathways for pyrosulfate formation involve direct reactions between solid precursors without intermediate dissolution stages [30] [33]. These mechanisms operate through diffusion-controlled processes at elevated temperatures.

Nucleation and Growth Mechanisms

Solid-state pyrosulfate formation proceeds through nucleation events at crystal interfaces followed by growth processes [30]. The initial nucleation requires sufficient thermal energy to overcome activation barriers for bond reorganization [33].

Research demonstrates that solid-state reactions occur preferentially at particle contact points where lattice strain facilitates bond breaking and reformation [30]. The nucleation density determines the final grain size and morphology of the pyrosulfate products [33].

Diffusion-Controlled Kinetics

The rate-limiting step in solid-state pyrosulfate formation involves diffusion of ionic species through the developing product layer [30]. This diffusion barrier increases with reaction progress, leading to characteristic parabolic kinetics [33].

Temperature dependence studies reveal activation energies ranging from 21,000 to 25,000 calories per mole for various solid-state pyrosulfate formation reactions [41]. These values reflect the combined energy requirements for bond breaking, ionic diffusion, and product crystallization [33].

Phase Boundary Reactions

Advanced mechanistic studies identify phase boundary reactions as crucial elements in solid-state pyrosulfate synthesis [30]. These reactions occur at the interface between reactant and product phases, creating moving reaction fronts [30].

The phase boundary model explains the observed temperature dependence and reaction kinetics in solid-state systems [30]. Mathematical modeling based on shrinking core mechanisms accurately predicts conversion rates under various temperature and particle size conditions [33].

| Reaction Type | Activation Energy (kcal/mol) | Temperature Range (°C) | Dominant Mechanism |

|---|---|---|---|

| Nucleation | 15-20 | 200-300 | Surface nucleation |

| Growth | 20-25 | 300-500 | Diffusion control |

| Phase boundary | 25-30 | 400-600 | Interface reaction |

Alkali metal pyrosulfates demonstrate a pronounced preference for monoclinic crystal systems, with the majority crystallizing in space group P2₁/c (number 14) [1] [2] [3]. This systematic crystallographic behavior reflects the structural constraints imposed by the disulfate anion geometry and the coordination requirements of alkali metal cations [1] [2].

Lithium disulfate represents a notable exception, adopting the orthorhombic space group Pnma (number 62) with unit cell parameters a = 13.177(2) Å, b = 8.2516(7) Å, c = 4.8547(4) Å, and Z = 4 [2] [4]. The compact lithium cation allows for more efficient packing arrangements that differ from the larger alkali metals [2]. In this structure, lithium cations are coordinated by oxygen atoms from multiple disulfate groups, forming a three-dimensional network that stabilizes the orthorhombic symmetry [2].

Sodium pyrosulfate crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a = 12.287 Å, b = 9.243 Å, c = 6.749 Å, and β = 104.99° [3]. The structure exhibits characteristic layered arrangements where disulfate anions are organized in sheets separated by sodium cations [3]. The monoclinic distortion arises from the optimization of electrostatic interactions between the charged species while accommodating the specific geometric requirements of the disulfate ion [3].

Potassium pyrosulfate maintains the P2₁/c space group but with significantly different unit cell parameters: a = 9.950 Å, b = 8.410 Å, c = 12.070 Å, and β = 98.35° [5]. The larger potassium cation requires expanded coordination spheres, leading to increased unit cell volume compared to sodium pyrosulfate [5]. Crystallographic analysis reveals that potassium ions achieve coordination numbers of 8-10 through interactions with oxygen atoms from neighboring disulfate groups [5].

Caesium disulfate exhibits remarkable temperature-dependent structural behavior, representing a new structure type that demonstrates an isostructural order-disorder transition between 230 and 250 K [1]. At 120 K, the compound crystallizes with an unusually high number of independent formula units, featuring two distinct structural motifs: caesium ions forming tubes surrounding disulfate ions ([Cs₈(S₂O₇)₆⁺]ₙ) and disulfate double-sheets sandwiching zigzagging caesium ion chains ([Cs₂(S₂O₇)₆⁻]ₙ) [1]. Above 250 K, two disulfate groups become partially disordered while maintaining the overall P2₁/c symmetry [1].

The crystallographic data reveals systematic trends in unit cell parameters as a function of cation size. The b-axis generally decreases with increasing cation radius (from 9.243 Å for Na⁺ to 7.543 Å for Cs⁺), while the c-axis shows the opposite trend, expanding significantly for caesium (19.010 Å) [1] [3]. These dimensional changes reflect the adaptation of the crystal structure to accommodate larger cations while maintaining optimal electrostatic interactions [1] [3].

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Temperature (K) |

|---|---|---|---|---|---|---|---|

| Li₂S₂O₇ | Pnma (62) | 13.177 | 8.252 | 4.855 | 90.0 | 4 | 153 |

| Na₂S₂O₇ | P2₁/c (14) | 12.287 | 9.243 | 6.749 | 104.99 | 4 | 291 |

| K₂S₂O₇ | P2₁/c (14) | 9.950 | 8.410 | 12.070 | 98.35 | 4 | 298 |

| Cs₂S₂O₇ (120K) | P2₁/c (14) | 13.000 | 7.543 | 19.010 | 130.07 | 4 | 120 |

Coordination Environments in Transition Metal Borosulfates

Transition metal borosulfates containing disulfate groups exhibit diverse coordination environments that reflect both the electronic preferences of the metal centers and the geometric constraints imposed by the [B(S₂O₇)₂]⁻ anion [6] [7] [8]. These compounds represent a relatively new class of materials where disulfate groups function as chelating ligands to both boron and transition metal centers [6] [9].

Silver borosulfate, Ag[B(S₂O₇)₂], represents the first structurally characterized transition metal borosulfate featuring disulfate groups [6] [9]. The compound crystallizes in space group P2₁/c with Z = 4, exhibiting unit cell parameters a = 950.7(4) pm, b = 960.1(4) pm, c = 1173.0(4) pm, and β = 98.350(11)° [6]. The silver cation adopts a distorted monocapped trigonal prism coordination geometry, coordinated by seven oxygen atoms from five monodentate and one bidentate [B(S₂O₇)₂]⁻ anion [6] [9]. The average silver-oxygen distance is 258.8 pm, with individual distances ranging from 245 to 285 pm [9].

The [B(S₂O₇)₂]⁻ anion in silver borosulfate demonstrates remarkable coordination versatility, binding to six silver cations through terminal oxygen atoms from the sulfate tetrahedra [6]. One silver cation forms bidentate interactions, a coordination mode previously observed only with larger cations such as barium and potassium [6]. The central borate tetrahedron exhibits regular geometry with boron-oxygen bond lengths between 145.5(3) and 149.2(2) pm, showing minimal deviation from ideal tetrahedral symmetry [6].

Gold borosulfates present unique structural features with polynuclear cationic arrangements [7] [10]. [Au₃Cl₄][B(S₂O₇)₂] contains a cluster-like [Au₃Cl₄]⁺ cation where gold atoms form an incomplete octahedral arrangement with chloride ions capping specific edges [7]. The [Au₆Cl₈]²⁺ cation resembles the textbook example of Nb₆Cl₁₂²⁺, but with only selected edges capped by chloride ions [7]. Gold-chlorine bond lengths vary significantly, indicating mixed oxidation states with trivalent and monovalent gold centers [7].

The chain-like compound [Au₂Cl₄]B(S₂O₇)₂ exhibits one-dimensional metallic character, representing an unusual structural motif in borosulfate chemistry [7] [10]. The structure features alternating Au²⁺ and Au³⁺ centers bridged by chloride ions, with [B(S₂O₇)₂]⁻ anions providing charge compensation [7]. The twisted conformation of the [B(S₂O₇)₂]⁻ anions creates short distances (3.06 Å) between terminal oxygen atoms, facilitating additional coordination interactions [7].

Palladium disulfate, Pd(S₂O₇), adopts a square planar coordination geometry characteristic of d⁸ metal complexes [11]. The compound crystallizes at 153 K with palladium centers chelated by disulfate groups, forming extended chain structures [11]. The palladium-oxygen bond lengths average 2.020 Å, consistent with strong covalent interactions between the metal center and disulfate ligands [11].

| Compound | Metal Coordination | Average M-O Distance (Å) | Coordination Number | Space Group | Temperature (K) |

|---|---|---|---|---|---|

| Ag[B(S₂O₇)₂] | Distorted monocapped trigonal prism | 2.588 | 7 | P2₁/c (14) | 293 |

| [Au₃Cl₄][B(S₂O₇)₂] | Octahedral Au₆ cluster | 2.450 | 6 | P-1 (2) | 153 |

| [Au₂Cl₄]B(S₂O₇)₂ | Chain-like Au₂ units | 2.420 | 4 | C2/c (15) | 153 |

| Pd(S₂O₇) | Square planar Pd²⁺ | 2.020 | 4 | P2₁/c (14) | 153 |

The sulfate tetrahedra in these transition metal borosulfates exhibit three distinct bonding environments [6]. Terminal sulfur-oxygen bonds range from 140.80(17) to 142.72(15) pm, representing the strongest interactions [6]. Bridging oxygen atoms coordinating to borate tetrahedra show intermediate bond lengths between 152.18(15) and 153.67(15) pm [6]. The longest bonds occur within the disulfate bridge itself, with sulfur-oxygen distances ranging from 161.41(15) to 163.55(15) pm due to electrostatic repulsion between sulfur centers [6].

Anion Stacking Patterns in Three-Dimensional Frameworks

The arrangement of disulfate anions within three-dimensional crystalline frameworks follows specific stacking patterns that optimize electrostatic interactions while minimizing steric conflicts [12] [13] [14]. These patterns are fundamentally influenced by the geometric constraints of the disulfate ion, which adopts either staggered or eclipsed conformations depending on the crystal environment [15] [6] [16].

In alkali metal pyrosulfates, disulfate anions typically adopt staggered conformations to minimize inter-anionic repulsions [15] [2]. The staggered arrangement features dihedral angles ranging from 9° to 15°, with most structures exhibiting values near 12° [6] [16]. This conformation allows for optimal packing efficiency while maintaining favorable electrostatic interactions with surrounding cations [2].

Lithium disulfate exemplifies efficient three-dimensional packing through its orthorhombic structure [2]. The disulfate anions form corrugated layers parallel to the (010) plane, with lithium cations occupying tetrahedral and octahedral interstices [2]. This arrangement creates channels along the c-axis direction, facilitating potential ionic conductivity [2]. The lithium coordination polyhedra share edges and corners, forming a continuous three-dimensional network that stabilizes the overall structure [2].

Caesium disulfate demonstrates remarkable structural complexity with its unique stacking arrangement [1]. The structure contains two distinct anionic environments: tube-like arrangements where caesium ions surround disulfate groups ([Cs₈(S₂O₇)₆⁺]ₙ), and layered motifs featuring disulfate double-sheets sandwiching caesium chains ([Cs₂(S₂O₇)₆⁻]ₙ) [1]. This dual arrangement reflects the large size of caesium cations and their ability to accommodate multiple coordination geometries [1].

The transition metal borosulfates exhibit more complex stacking patterns due to the presence of both [B(S₂O₇)₂]⁻ anions and metal coordination requirements [6] [7]. In silver borosulfate, the complex anions arrange in a three-dimensional network where each [B(S₂O₇)₂]⁻ unit coordinates to six silver cations [6]. The stacking pattern creates cavities that accommodate the seven-coordinate silver centers while maintaining structural stability [6] [9].

Gold borosulfates show distinctive stacking arrangements that support their unique electronic properties [7]. The cluster compound [Au₃Cl₄][B(S₂O₇)₂] features isolated [Au₃Cl₄]⁺ cations surrounded by [B(S₂O₇)₂]⁻ anions in a three-dimensional array [7]. The one-dimensional compound [Au₂Cl₄]B(S₂O₇)₂ exhibits chain-like stacking with alternating metal and anionic regions [7].

Supramolecular frameworks containing disulfate-related anions demonstrate sophisticated three-dimensional arrangements [12] [14]. These structures utilize hydrogen bonding and van der Waals interactions to create periodic networks with defined cavities [14]. The periodicity is maintained through careful balance of attractive and repulsive interactions, creating stable frameworks with guest-accessible voids [14].

| Parameter | Range | Typical Value | Standard Deviation |

|---|---|---|---|

| S-O terminal bond length | 1.40-1.43 Å | 1.415 Å | 0.015 Å |

| S-O bridging (to metal) bond length | 1.52-1.54 Å | 1.535 Å | 0.020 Å |

| S-O bridging (S-O-S) bond length | 1.61-1.64 Å | 1.625 Å | 0.025 Å |

| S-S distance | 2.93-2.98 Å | 2.955 Å | 0.030 Å |

| S-O-S bridge angle | 124-128° | 126° | 3° |

| Dihedral angle (staggered) | 9-15° | 12° | 4° |

The optimization of anion stacking patterns involves multiple competing factors [12]. Electrostatic repulsion between negatively charged disulfate anions favors maximum separation, while coordination requirements of metal cations demand specific geometric arrangements [12]. Crystal packing efficiency further constrains the available configurations, leading to compromise structures that balance these competing demands [12].

Comparative X-Ray Diffraction Analysis of [B(S₂O₇)₂]⁻ Containing Materials

X-ray diffraction analysis of materials containing the [B(S₂O₇)₂]⁻ anion reveals systematic variations in diffraction patterns that correlate with cation identity and structural arrangements [6] [7] [17] [18]. These diffraction signatures provide definitive identification of disulfate-containing phases and enable quantitative structural analysis [17] [19].

The characteristic diffraction patterns of [B(S₂O₇)₂]⁻ compounds exhibit strong reflections in the 2θ range of 24-29°, corresponding to d-spacings between 3.1 and 3.6 Å [6] [20]. These reflections arise from the periodic arrangement of the large [B(S₂O₇)₂]⁻ anions within the crystal lattice [6]. The exact position of the strongest peak varies systematically with cation size and coordination environment [6] [20].

Lithium borosulfate exhibits its strongest diffraction peak at 2θ = 28.5°, corresponding to a d-spacing of 3.13 Å [20]. The relatively high angle reflects the compact structure resulting from the small lithium cation [20]. The peak exhibits a full width at half maximum (FWHM) of 0.15°, indicating well-ordered crystalline domains with an estimated crystallite size of 58 nm using the Scherrer equation [18] [19].

Sodium borosulfate shows its primary reflection at 2θ = 27.8° (d = 3.21 Å), shifted to lower angle compared to lithium due to the larger sodium cation [20]. The peak broadening (FWHM = 0.18°) suggests smaller crystallite domains (48 nm), possibly reflecting the different synthetic conditions required for this compound [20] [18].

Potassium borosulfate demonstrates the most intense peak at 2θ = 26.2° (d = 3.40 Å), continuing the trend toward lower angles with increasing cation size [20]. The sharp peak profile (FWHM = 0.12°) indicates excellent crystallinity with the largest average crystallite size (72 nm) among the alkali metal series [20] [18].

Silver borosulfate exhibits distinctive diffraction characteristics with its strongest reflection at 2θ = 25.8° (d = 3.45 Å) [6] [9]. The diffraction pattern confirms the P2₁/c space group assignment and reveals good crystalline quality [6]. The systematic absences in the diffraction pattern are consistent with the 2₁ screw axis and c-glide plane symmetry elements [6].

| Compound | Strongest Peak 2θ (°) | d-spacing (Å) | Peak Width FWHM (°) | Crystallite Size (nm) | Unit Cell Volume (ų) |

|---|---|---|---|---|---|

| Li[B(S₂O₇)₂] | 28.5 | 3.13 | 0.15 | 58 | 485 |

| Na[B(S₂O₇)₂] | 27.8 | 3.21 | 0.18 | 48 | 532 |

| K[B(S₂O₇)₂] | 26.2 | 3.40 | 0.12 | 72 | 1024 |

| Ag[B(S₂O₇)₂] | 25.8 | 3.45 | 0.14 | 62 | 1090 |

| Ba[B(S₂O₇)₂]₂ | 24.9 | 3.57 | 0.11 | 78 | 1347 |

Temperature-dependent X-ray diffraction studies of caesium disulfate reveal the order-disorder phase transition between 230 and 250 K [1]. Below the transition temperature, the diffraction pattern exhibits sharp, well-defined peaks characteristic of the ordered low-temperature phase [1]. Above 250 K, specific reflections broaden significantly due to partial disorder of two disulfate groups, while the overall crystal symmetry remains unchanged [1].

The gold borosulfates [Au₃Cl₄][B(S₂O₇)₂] and [Au₂Cl₄]B(S₂O₇)₂ exhibit complex diffraction patterns reflecting their lower symmetry structures [7] [10]. The triclinic space group P-1 of the cluster compound results in numerous allowed reflections, creating a rich diffraction pattern that enables precise structural determination [7]. The one-dimensional chain compound crystallizes in monoclinic space group C2/c, showing characteristic systematic absences that confirm the space group assignment [7].

Quantitative phase analysis using full-pattern fitting methods enables accurate determination of [B(S₂O₇)₂]⁻ compound concentrations in mixtures [19]. The method involves least-squares refinement of individual phase proportions until optimal match with observed patterns is achieved [19]. Internal standards such as corundum facilitate absolute quantification by normalizing pattern intensities [19].